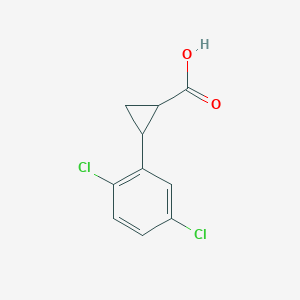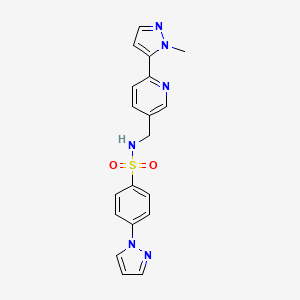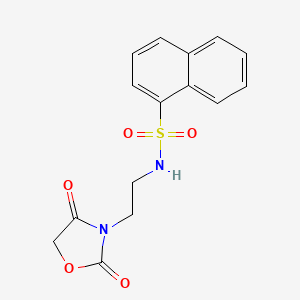
(1R,2R)-2-(2,5-Dichlorophenyl)cyclopropanecarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-(2,5-Dichlorophenyl)cyclopropanecarboxylic Acid, commonly known as DCKA, is a cyclopropane derivative that has gained attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in scientific research. In
Mechanism of Action
The mechanism of action of DCKA is not fully understood, but it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. DCKA has been shown to increase the activity of GABA receptors, leading to the inhibition of neuronal activity and the reduction of pain and inflammation.
Biochemical and Physiological Effects
DCKA has been found to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines, indicating its potential as an anti-inflammatory agent. Additionally, DCKA has been found to increase the expression of GABA receptors, leading to the reduction of neuronal excitability and the alleviation of pain and anxiety.
Advantages and Limitations for Lab Experiments
DCKA has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity, making it suitable for use in in vitro and in vivo studies. Additionally, DCKA has been found to have low toxicity, indicating its potential as a safe therapeutic agent. However, DCKA has some limitations in lab experiments, including its limited solubility in water and its instability under certain conditions, which may affect its efficacy.
Future Directions
There are several future directions for the study of DCKA. One potential direction is the investigation of its potential use in the treatment of chronic pain and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of DCKA and its effects on the GABAergic system. Furthermore, the development of novel synthesis methods and the optimization of existing methods may lead to the production of more potent and effective DCKA derivatives. Finally, the investigation of the pharmacokinetics and pharmacodynamics of DCKA may provide valuable insights into its therapeutic potential.
Conclusion
In conclusion, DCKA is a cyclopropane derivative that has shown promising results in scientific research. Its potential therapeutic applications, anti-inflammatory and analgesic effects, anticonvulsant and anxiolytic effects, and low toxicity make it a promising candidate for the treatment of various diseases. Further research is needed to fully understand its mechanism of action, optimize its synthesis, and investigate its pharmacokinetics and pharmacodynamics.
Synthesis Methods
DCKA can be synthesized using different methods, including the reaction of (1R,2R)-1,2-cyclohexanedicarboxylic acid with 2,5-dichlorobenzyl chloride in the presence of a base, or the reaction of (1R,2R)-1,2-cyclohexanedicarboxylic acid with 2,5-dichlorobenzyl bromide in the presence of a catalyst. These methods have been optimized to yield high purity DCKA.
Scientific Research Applications
DCKA has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory and analgesic effects in animal models, making it a potential candidate for the treatment of chronic pain and inflammatory diseases. Additionally, DCKA has been found to have anticonvulsant and anxiolytic effects, indicating its potential use in the treatment of epilepsy and anxiety disorders.
properties
IUPAC Name |
2-(2,5-dichlorophenyl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2O2/c11-5-1-2-9(12)7(3-5)6-4-8(6)10(13)14/h1-3,6,8H,4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXCBDXFLIRQPTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)cyclopropanecarboxamide](/img/structure/B2680296.png)
![2-fluoro-N-{1-[1-(morpholin-4-yl)cyclopentyl]ethyl}pyridine-4-carboxamide](/img/structure/B2680297.png)
![1-(4-Methoxyphenethyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2680300.png)

![N-[(E)-2-Phenylethenyl]sulfonyl-1H-indazole-7-carboxamide](/img/structure/B2680302.png)


![1-[3-(4H-1,2,4-triazol-4-yl)phenyl]ethan-1-one](/img/structure/B2680306.png)
![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2680308.png)
![ethyl 2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2680309.png)
![2-{Benzyl[(dimethylamino)methyl]amino}acetic acid](/img/structure/B2680310.png)
![N-[(3-Chloropyrazin-2-yl)methyl]-4-[[ethyl(propan-2-yl)amino]methyl]benzamide](/img/structure/B2680312.png)
![(E)-2-[(4,4-dimethyl-1,3-oxazolan-3-yl)carbonyl]-3-(4-methoxyphenyl)-2-propenenitrile](/img/structure/B2680314.png)